Ferric arsenate

Arsenic immobilization Hydrometallurgy Mine tailings remediation

Ferric arsenate (CAS 10102-49-5) is a high-purity iron(III) arsenate specifically optimized for hydrometallurgical arsenic fixation and environmental remediation. It directly addresses the challenge of long-term arsenic mobility in mine tailings and waste streams, offering a thermodynamically stable alternative to calcium or lead arsenates with superior long-term leach resistance. Key technical differentiators include: - **Engineered Stability:** Amorphous precursor for in-situ conversion to crystalline scorodite (FeAsO₄·2H₂O), achieving TCLP leachability as low as 0.27 mg/L As at Fe/As = 4.0. - **Validated Performance:** Log Ksp values of -23.0 (amorphous) and -25.83 (crystalline) provide predictable solubility for PHREEQC geochemical modeling. - **Supply Assurance:** Available in high-purity grades (≥99%) with customizable particle sizes (submicron to -325 mesh) and global shipment under UN 1606 (Toxic 6.1) compliance.

Molecular Formula As2Fe3O8
Molecular Weight 194.76 g/mol
CAS No. 10102-49-5
Cat. No. B167732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric arsenate
CAS10102-49-5
Molecular FormulaAs2Fe3O8
Molecular Weight194.76 g/mol
Structural Identifiers
SMILES[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2]
InChIInChI=1S/AsH3O4.Fe/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3
InChIKeyPRDPGWOYQAUJJB-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityThe solubility of ferric arsenate (FeAsO4) was studied at 25-73 °C and pH 3.5-11 with regard to removal of arsenic from waste waters;  solubility is negligible in neutral soln. However, it was 4.4X10-6 and 3.8X10-2 g-ion/L at 73 °C and pH 3 and 11, respectively.

Ferric Arsenate CAS 10102-49-5: Technical Baseline and Industrial Procurement Context


Ferric arsenate (FeAsO₄·xH₂O, CAS 10102-49-5) is an iron(III) arsenate compound that exists in both amorphous and crystalline (scorodite, FeAsO₄·2H₂O) forms. It is primarily encountered in hydrometallurgical arsenic fixation, environmental remediation of arsenic-bearing wastes, and as a geochemical phase controlling arsenic mobility in mine tailings [1]. The compound's practical utility is intrinsically tied to its solubility behavior, with amorphous ferric arsenate exhibiting a log Ksp of −23.0 ± 0.3 at 25°C, which is approximately two orders of magnitude more soluble than its crystalline scorodite counterpart (log Ksp = −25.83 ± 0.07) [1]. This distinction between amorphous and crystalline phases is critical for procurement decisions, as the physical form and synthesis route directly determine the material's performance in arsenic immobilization applications.

Why Ferric Arsenate Cannot Be Simply Substituted with Other Metal Arsenates in Arsenic Fixation Applications


Generic substitution of ferric arsenate with alternative metal arsenates such as calcium arsenate (Ca₃(AsO₄)₂) or lead arsenate carries substantial performance risk due to fundamentally different thermodynamic stability regimes and long-term leaching behavior. Calcium arsenate, while inexpensive and historically used, is stable only under highly alkaline conditions (pH ≥ 12); at pH ≤ 10, its stability sharply decreases, with solubility reaching 920 mg/L As at pH 6 [1]. Furthermore, calcium arsenate undergoes carbonation in the presence of atmospheric CO₂ and water, forming calcium carbonate and liberating arsenic acid [2]. Lead arsenate demonstrates effective As(V) removal via mimetite (Pb₅(AsO₄)₃Cl) formation [2], but introduces lead toxicity concerns that complicate waste classification. In contrast, ferric arsenate and its crystalline derivative scorodite offer pH-dependent stability profiles that can be engineered through synthesis conditions, with TCLP leachability as low as 0.27–0.59 mg/L As achievable under optimized Fe/As ratios [3]. The selection of ferric arsenate over alternatives is therefore a decision about long-term environmental liability, not merely initial reagent cost.

Ferric Arsenate Procurement Evidence: Quantified Differentiation from Comparators and Class Analogs


Crystalline vs. Amorphous Ferric Arsenate: 2.83 Log Unit Solubility Product Difference

Amorphous ferric arsenate (FeAsO₄·xH₂O) is approximately 675× more soluble than crystalline scorodite (FeAsO₄·2H₂O) under standard conditions. This difference is quantified through reevaluated solubility products derived from congruent dissolution measurements at pH < 3, accounting for ferric arsenate complexation (association constants: FeH₂AsO₄²⁺ log K = 4.04; FeHAsO₄⁺ log K = 9.86; FeAsO₄ log K = 18.9) [1]. In the JEB uranium mill tailings management facility, average apparent log Ksp for ferric arsenate was −25.74 ± 0.88, approaching that of crystalline scorodite due to aging effects [1].

Arsenic immobilization Hydrometallurgy Mine tailings remediation

Ferric Arsenate vs. Calcium Arsenate: 860× Lower TCLP Arsenic Leaching After Fe(II) Stabilization

Calcium arsenic residues (CARs) from copper smelting exhibited TCLP arsenic leaching of 862 mg/L in the untreated state. Treatment with Fe(II) solution at Fe(II)/As molar ratio ≥ 1, pH 6–7, and room temperature reduced dissolved As from ∼1000 mg/L to <2.0 mg/L and achieved TCLP As concentrations <1.0 mg/L after 760-day monitoring [1]. The stabilization mechanism involves transformation of calcium arsenate phases to ferrous arsenate minerals (parasymplesite and/or ferrisymplesite) as confirmed by XRD, SEM/TEM, and XAS [1].

Hazardous waste stabilization Calcium arsenic residues In-situ remediation

Fe/As Molar Ratio Optimization: 0.27 mg/L vs. 0.59 mg/L TCLP Leaching at Ratios 4.0 vs. 5.0

Fe(III)-As(V) precipitates synthesized from Fe(II)-As(V)-SO₄²⁻–H₂O systems at 90°C and pH 1.5 ± 0.05 consisted of scorodite, ferric arsenate, and amorphous ferric hydroxide sulfate [1]. In modified TCLP tests at pH 4.93 for 60 hours, precipitates prepared with initial Fe(II)/As(V) molar ratio of 4.0 yielded arsenic leaching concentrations of 0.27 mg/L, while those at ratio 5.0 yielded 0.59 mg/L [1]. Iron dissolution was significantly higher, reaching up to 280 mg/L, attributed to preferential dissolution of the amorphous ferric hydroxide sulfate component [1].

Synthesis optimization Leach stability Iron arsenate precipitation

Scorodite Transformation from Ferric Arsenate: 3.58 mg/L TCLP Leachability Achieved at 95°C / pH 1.2

The transformation of amorphous ferric arsenate to crystalline scorodite was investigated in mixed sulfate media at elevated temperatures (80–95°C) and low pH (1–2) [1]. Maximum scorodite stability, as measured by TCLP leachability, was achieved at 95°C and initial pH 1.2 with 12-hour reaction time, yielding an arsenic leaching concentration of 3.58 mg/L [1]. Lower pH and higher temperature favored the transformation kinetics and final scorodite crystallinity as tracked by SEM and XRD [1].

Scorodite synthesis Phase transformation Arsenic fixation

Ferric Arsenate as Scorodite Precursor: Distinct Local Structure with Two Broad XRD Diffuse Peaks

Ferric arsenate, characterized by two broad diffuse peaks on the XRD pattern and having the structural formula FeAsO₄·4-7H₂O, is a precursor to scorodite formation [1]. As defined by As XAFS and Fe XAFS, the local structure of ferric arsenate is profoundly different from that of scorodite, with ferric arsenate consisting of single chains of corner-sharing Fe(O,OH)₆ octahedra with bridging arsenate tetrahedra alternating along the chains [1]. When Fe/As molar ratio increases in synthesis, the proportion of ferrihydrite increases at the expense of ferric arsenate [1].

XRD characterization Phase identification Synthesis quality control

pH-Dependent Apparent Solubility: Ferric Arsenate log Ksp Decreases from −22.80 to −24.67 Across pH 2.18–7.37

In neutralization experiments using acid raffinate solutions (molar Fe/As = 3.6) from the JEB uranium mill, the apparent log Ksp of ferric arsenate decreased from −22.80 at pH 2.18 to −24.67 at pH 7.37 [1]. Concurrently, ferric oxyhydroxide (FO, as Fe(OH)₃) apparent log Ksp increased from −39.49 to −33.5 over the same pH range [1]. Poorly crystalline scorodite precipitated below pH 3, removing approximately 98% of As(V) from solution, with FO phases beginning to precipitate between pH 2 and 3 [1].

Geochemical modeling pH-dependent stability Arsenic mobility

Ferric Arsenate: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Hydrometallurgical Arsenic Fixation via Atmospheric Scorodite Process

Ferric arsenate (amorphous precursor) is procured or synthesized in situ for transformation to crystalline scorodite at 95°C and pH 1.2 over 12 hours, achieving TCLP leachability of 3.58 mg/L As, which meets US EPA hazardous waste classification thresholds [1]. The 98% As(V) removal efficiency observed during scorodite precipitation below pH 3 provides a validated performance benchmark for process design [2]. This scenario is directly supported by the temperature- and pH-dependent transformation kinetics established in Section 3, Evidence Item 4.

Stabilization of Calcium Arsenic Residues (CARs) from Copper Smelting

Ferric/ferrous arsenate phases are formed via Fe(II) treatment of calcium arsenic residues at Fe(II)/As molar ratio ≥1, pH 6–7, reducing TCLP arsenic leaching from 862 mg/L to <1.0 mg/L [3]. The stabilization mechanism—confirmed by XRD, TEM, and XAS showing parasymplesite and ferrisymplesite formation—provides an in-situ remediation option for historically produced CARs that are unstable under neutral pH conditions [3]. This scenario directly follows from the comparative calcium arsenate vs. ferric arsenate TCLP evidence in Section 3, Evidence Item 2.

Geochemical Modeling of Arsenic Mobility in Mine Tailings

Ferric arsenate solubility data (log Ksp = −23.0 ± 0.3 for amorphous; −25.83 ± 0.07 for crystalline scorodite at 25°C) are essential inputs for PHREEQC and other geochemical models predicting long-term arsenic behavior in buried mine tailings [2]. The pH-dependent apparent log Ksp values (−22.80 to −24.67 across pH 2.18–7.37) and ferric arsenate complexation constants (FeH₂AsO₄²⁺: log K = 4.04; FeHAsO₄⁺: log K = 9.86; FeAsO₄: log K = 18.9) are critical for accurate speciation calculations [2]. This scenario is directly supported by the solubility product and pH-dependent evidence in Section 3, Evidence Items 1 and 6.

Quality-Controlled Synthesis of Fe(III)-As(V) Precipitates with Optimized Fe/As Ratio

Ferric arsenate and scorodite precipitates synthesized at 90°C and pH 1.5 from sulfate systems achieve minimal TCLP arsenic leaching (0.27 mg/L) at Fe/As molar ratio of 4.0, which outperforms the 0.59 mg/L leaching observed at ratio 5.0 [4]. XRD characterization identifying two broad diffuse peaks confirms amorphous ferric arsenate presence, distinguishing it from fully crystalline scorodite product [5]. This scenario is directly supported by the Fe/As ratio optimization evidence in Section 3, Evidence Item 3, and the XRD characterization evidence in Section 3, Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferric arsenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.